molecular formula C19H22FN5O2 B2811405 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 672934-53-1

8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2811405
CAS No.: 672934-53-1
M. Wt: 371.416
InChI Key: ANDHEHHUULBRBM-UHFFFAOYSA-N
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Description

8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the azepane and fluoro-benzyl groups. Common reagents used in these reactions include:

    Purine derivatives: Starting materials for the purine core.

    Azepane: Introduced through nucleophilic substitution reactions.

    2-Fluoro-benzyl bromide: Used to introduce the fluoro-benzyl group via alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione: Lacks the fluoro group, which may affect its biological activity.

    8-Azepan-1-yl-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Contains a chloro group instead of a fluoro group, which could influence its reactivity and interactions.

Uniqueness

The presence of the 2-fluoro-benzyl group in 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione distinguishes it from similar compounds. This fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

8-(azepan-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-2-3-7-11-24/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDHEHHUULBRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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